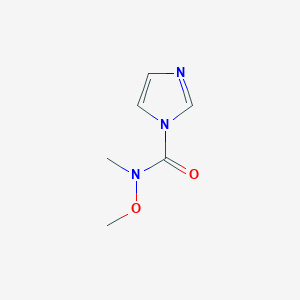

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methoxy-N-methylimidazole-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-8(11-2)6(10)9-4-3-7-5-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQREVDTYAHWSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N1C=CN=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862873-06-1 | |

| Record name | 862873-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Abstract

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, also known by its synonyms Heller-Sarpong reagent and WImC, is a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry.[1][2] Its unique structural features, combining a Weinreb amide with an activated imidazole ring, make it a valuable reagent for the mild and efficient synthesis of esters and amides from carboxylic acids. Furthermore, its role as a key intermediate in the development of bioactive molecules, particularly in the areas of anti-inflammatory, antimicrobial, and neurological agents, underscores its importance for researchers in drug discovery.[1][2][3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a standard protocol for determining its thermodynamic solubility, and discusses its safety and handling considerations to support its effective use in a research and development setting.

Core Physicochemical Properties

This compound (CAS Number: 862873-06-1) is a colorless to pale yellow liquid at room temperature.[1][2] Its key physical data are summarized in the table below. The high boiling point relative to its molecular weight, observed under vacuum, and its density greater than water are characteristic of a polar, non-volatile organic molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉N₃O₂ | [1][4][5] |

| Molecular Weight | 155.15 g/mol | [1][2][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 1.204 g/mL at 25 °C | [1][2] |

| Boiling Point | 75 °C at 0.15 mmHg | [1][2] |

| Refractive Index | n20/D 1.508 | [1][2] |

| Purity | Typically ≥95% (GC) to 98% | [1][5] |

| Storage Conditions | 2-8°C, under inert gas | [1][2] |

Solubility Profile: Experimental Determination

Expertise & Rationale: The Shake-Flask Method

The gold-standard method for determining thermodynamic solubility is the shake-flask method. Its trustworthiness stems from its simplicity and direct measurement of a saturated solution at equilibrium. This protocol is designed to be self-validating by including multiple time points to ensure equilibrium has been reached, a critical factor for accurate determination. We will use High-Performance Liquid Chromatography (HPLC) with UV detection for quantification, a standard and robust analytical technique in pharmaceutical sciences.[1][3]

Detailed Experimental Protocol

Objective: To determine the thermodynamic aqueous solubility of this compound at ambient temperature.

Materials:

-

This compound (purity ≥95%)

-

HPLC-grade water (or buffer of choice, e.g., Phosphate-Buffered Saline)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator set to 25°C

-

Calibrated HPLC-UV system

-

0.22 µm syringe filters (PTFE or other compatible material)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Standards: Accurately prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO). From this stock, create a calibration curve by serial dilution to concentrations ranging from 1 µg/mL to 200 µg/mL. This range is chosen to bracket the expected analytical concentration.

-

Sample Preparation: Add an excess of the solid compound to a 2 mL vial. An excess is critical to ensure a saturated solution is formed; typically, 2-5 mg of compound is added to 1 mL of solvent (water or buffer).

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (25°C). The samples should be agitated for at least 24 to 48 hours.

-

Causality Insight: This extended agitation period is essential to allow the system to reach thermodynamic equilibrium between the dissolved and solid-state compound. Sampling at multiple time points (e.g., 24h and 48h) validates that equilibrium has been achieved; the measured concentration should not significantly change between these points.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. This step minimizes filter clogging.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.

-

Causality Insight: Filtration is a critical step to remove any microscopic particulate matter that would otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Analysis: Analyze the filtered samples and the calibration standards by a validated HPLC-UV method. The resulting peak area of the analyte is used to determine its concentration.

-

Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the filtered sample. This concentration represents the thermodynamic solubility.

Workflow Visualization

Caption: Workflow for Thermodynamic Solubility Determination.

Safety, Handling, and Storage

As a laboratory reagent, proper handling of this compound is essential.

-

Hazard Identification: The compound is classified as a warning-level hazard.[8] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.[8]

-

First Aid Measures: In case of skin contact, wash off with soap and plenty of water.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[8]

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] This prevents potential degradation from atmospheric moisture and oxygen.

Conclusion

This compound is a key reagent in synthetic chemistry with defined physical properties. Its liquid state, density, and refractive index are well-documented. While specific solubility data requires experimental determination as outlined, its structural characteristics suggest polarity. Understanding these physical properties, combined with stringent adherence to safety and storage protocols, is paramount for its successful application in the synthesis of novel chemical entities and the advancement of pharmaceutical research.

References

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). USA Lab. Retrieved from [Link]

-

de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 783. Retrieved from [Link]

-

Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. Retrieved from [Link]

-

Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. (2023). Asian Journal of Chemistry, 35(4), 863-867. Retrieved from [Link]

-

de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed. Retrieved from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). R Discovery. Retrieved from [Link]

-

Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. (2023). IUCrData, 8(1). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. hurawalhi.com [hurawalhi.com]

- 4. This compound | C6H9N3O2 | CID 12185908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: Structure, Synthesis, and Mechanism of Action

Abstract

This technical guide provides a comprehensive overview of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, a versatile reagent in modern organic synthesis. Often referred to as a Weinreb amide analogue, this compound offers a stable and efficient means for acylation and related transformations. This document will delve into its chemical structure, provide a detailed, field-proven synthesis protocol, and elucidate its mechanism of action. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to leverage this reagent's full potential in complex molecular syntheses.

Introduction: A Modern Tool for Acyl Transfer

This compound, also known as the Heller-Sarpong reagent, has emerged as a significant player in the realm of synthetic organic chemistry.[1] Its utility stems from its classification as a Weinreb amide, a class of N-methoxy-N-methylamides renowned for their ability to undergo controlled addition of organometallic reagents to form ketones and aldehydes without the common issue of over-addition.[2][3][4] The imidazole moiety in this compound imparts unique reactivity and stability, making it a valuable intermediate for the synthesis of a diverse array of organic molecules, including pharmaceuticals and agrochemicals.[5][6] This guide will provide an in-depth exploration of its fundamental properties and applications.

Chemical Structure and Physicochemical Properties

The unique reactivity of this compound is a direct consequence of its molecular architecture. The molecule consists of an imidazole ring activated at the N-1 position by a Weinreb amide functional group (N-methoxy-N-methylcarboxamide).

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 862873-06-1 | [1][7][8][9] |

| Molecular Formula | C₆H₉N₃O₂ | [1][9] |

| Molecular Weight | 155.15 g/mol | [1][9] |

| Appearance | Colorless to light yellow clear liquid | [10] |

| Density | 1.204 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.508 | [1] |

| Storage Temperature | 2-8°C | [1][7] |

| SMILES String | CON(C)C(=O)n1ccnc1 | [1] |

| InChI Key | DOQREVDTYAHWSN-UHFFFAOYSA-N | [1] |

Synthesis Protocol: A Reliable and Scalable Approach

The synthesis of this compound is readily achievable through the reaction of N,O-dimethylhydroxylamine hydrochloride with N,N'-carbonyldiimidazole (CDI). The following protocol is adapted from a robust and well-documented procedure.[11][12]

Materials and Equipment

-

N,O-dimethylhydroxylamine hydrochloride

-

N,N'-carbonyldiimidazole (CDI)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

1-L conical flask

-

Large Teflon-coated stir bar

-

Ice-water bath

-

500-mL separatory funnel

-

Rotary evaporator

-

High-vacuum pump

Step-by-Step Experimental Procedure

-

Reaction Setup: In a 1-L conical flask equipped with a large stir bar, combine N,O-dimethylhydroxylamine hydrochloride (20.0 g, 205 mmol, 1.0 equiv), ice (100 g), and saturated aqueous NaHCO₃ (100 mL).[11]

-

Cooling: Place the flask in an ice-water bath and stir the mixture vigorously to maintain a temperature of 0 °C.[11]

-

Addition of CDI: Add N,N'-carbonyldiimidazole (CDI) (43.2 g, 267 mmol, 1.3 equiv) in eight portions over 15 minutes. Vigorous CO₂ evolution will be observed.[11]

-

Reaction Time: Maintain the reaction mixture at 0 °C with stirring for 1 hour.[11]

-

Workup - Extraction: Transfer the mixture to a 500-mL separatory funnel and extract with dichloromethane (4 x 50 mL).[11]

-

Workup - Washing: Combine the organic layers and wash with brine (1 x 50 mL).[11]

-

Drying: Transfer the organic phase to a conical flask and dry over anhydrous Na₂SO₄ (22 g) for 10 minutes.[11]

-

Solvent Removal: Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator (40 °C, 430 mmHg).[11][12]

-

Final Product: The resulting pale-yellow oil is further dried under high vacuum (0.5 mmHg, 19 °C, 6 h) to yield this compound as a lemon-gold colored oil (yields typically 92-94%).[11][12] The product can be used without further purification.[11][12]

Caption: Experimental workflow for the synthesis of the target compound.

Mechanism of Action: The Weinreb Amide Paradigm

The synthetic utility of this compound is best understood through the lens of the Weinreb ketone synthesis.[4] The N-methoxy-N-methylamide functionality provides a stable intermediate upon nucleophilic attack, preventing the over-addition that plagues reactions with other acylating agents.

The key to this controlled reactivity is the formation of a stable, chelated tetrahedral intermediate when an organometallic reagent (e.g., Grignard or organolithium) adds to the carbonyl carbon.[3][13] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents a second equivalent of the nucleophile from adding to the carbonyl, thus avoiding the formation of a tertiary alcohol.

Caption: Generalized mechanism of action for Weinreb amide reactivity.

An unusual mode of reactivity has been observed with strongly basic reagents, leading to a competitive hydroxymethyl group transfer. This proceeds through a base-induced E2 elimination mechanism.[14][15]

Applications in Organic Synthesis

This compound is a versatile reagent with a growing number of applications in organic synthesis.

-

Synthesis of Ketones and Aldehydes: As a classic Weinreb amide, its primary application is in the synthesis of ketones from organometallic reagents and aldehydes via reduction with hydride reagents.[2][4]

-

Preparation of β-Keto Weinreb Amides and Unsymmetrical Ketones: It serves as a highly reactive reagent for the formation of these valuable synthetic intermediates.[16]

-

Chemoselective Esterification and Amidation: The reagent can be employed for the chemoselective esterification and amidation of carboxylic acids.[1]

-

Synthesis of Ureas, Thioureas, Carbamates, and Amides: It reacts with amines, alcohols, thiols, and carboxylic acids to produce a range of carbamoyl derivatives.[1]

-

Pharmaceutical and Agrochemical Synthesis: It is a valuable intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of pesticides and herbicides.[5][6] Its application has been noted in the synthesis of key intermediates for drugs like Remdesivir.[17]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Classifications: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][9][18]

-

Precautionary Measures: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[18] Use in a well-ventilated area. Wear protective gloves, clothing, eye protection, and face protection.

-

First Aid: In case of skin contact, wash with plenty of soap and water.[10] If in eyes, rinse cautiously with water for several minutes.[18] If inhaled, move the person into fresh air. Seek medical attention if irritation persists.

Conclusion

This compound stands as a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its predictable reactivity, rooted in the well-established mechanism of Weinreb amides, allows for the controlled and high-yield synthesis of ketones, aldehydes, and a variety of other functional groups. The straightforward and scalable synthesis of this reagent further enhances its appeal for both academic research and industrial applications. As the demand for complex and novel molecular architectures continues to grow, particularly in the fields of drug discovery and materials science, the utility of this compound is poised to expand even further.

References

-

N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]

-

N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]

-

A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. ElectronicsAndBooks. [Link]

-

This compound. PubChem. [Link]

-

A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. ResearchGate. [Link]

-

N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Semantic Scholar. [Link]

-

N-methoxy-n-methylamides as effective acylating agents. Penn State Research Database. [Link]

-

This compound. [Link]

-

Synthetic Approaches to N‐Methoxy‐N‐methylamides. ResearchGate. [Link]

-

This compound. [Link]

-

Weinreb amides. [Link]

-

Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. National Center for Biotechnology Information. [Link]

-

Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. International Union of Crystallography. [Link]

-

Recent Developments in Weinreb Synthesis and their Applications. [Link]

-

Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

-

Weinreb ketone synthesis. Wikipedia. [Link]

Sources

- 1. N-甲氧基-N-甲基-1H-咪唑-1-羧酰胺 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Weinreb amides [pubsapp.acs.org]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. School of Computing - Student Rooms | Virtual tour generated by Panotour [applications2.napier.ac.uk]

- 6. hurawalhi.com [hurawalhi.com]

- 7. 862873-06-1|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | C6H9N3O2 | CID 12185908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 862873-06-1 | TCI Deutschland GmbH [tcichemicals.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. orgsyn.org [orgsyn.org]

- 13. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. researchgate.net [researchgate.net]

- 16. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. | Semantic Scholar [semanticscholar.org]

- 17. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemicalbook.com [chemicalbook.com]

The Heller-Sarpong Reagent: A Technical Guide to Chemoselective Acylations

This in-depth guide explores the discovery, background, mechanism, and application of the Heller-Sarpong reagent, a significant development in the field of organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of this powerful tool for chemoselective esterification and amidation reactions.

Introduction: Addressing a Fundamental Challenge in Organic Synthesis

The selective acylation of carboxylic acids is a cornerstone of organic chemistry, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] For decades, chemists have sought reagents that can efficiently form esters and amides without affecting other sensitive functional groups within a molecule. Traditional methods often necessitate protecting groups or involve harsh reagents, adding steps and reducing overall yield.[2][3]

The introduction of the Heller-Sarpong reagent, specifically methyl 1H-imidazole-1-carboxylate (MImC), by Stephen T. Heller and Richmond Sarpong, marked a significant advancement in addressing this challenge.[4][5] This guide will delve into the origins of this reagent, its mechanistic underpinnings, and its practical applications, providing researchers with the knowledge to effectively implement this methodology in their own synthetic endeavors.

Discovery and Background: The Genesis of a Chemoselective Reagent

The development of the Heller-Sarpong reagent stemmed from the need for a safe and highly selective alternative to hazardous reagents like diazomethane for the esterification of carboxylic acids.[3][6] Stephen T. Heller, during his doctoral studies with Richmond Sarpong at the University of California, Berkeley, developed imidazole carbamates and ureas as highly effective reagents for chemoselective esterification and amidation.[4][7][8]

Their key publication in Organic Letters in 2010, "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas," detailed the efficacy of these reagents.[4] Methyl 1H-imidazole-1-carboxylate (MImC), also known as the Heller-Sarpong reagent, emerged as a particularly useful and versatile tool.[1][5]

Key Innovators:

-

Stephen T. Heller: Earned his Ph.D. in Chemistry from the University of California, Berkeley in 2012, where he was an NSF Predoctoral Fellow. His research, under the guidance of Richmond Sarpong, focused on the development of novel chemoselective acylation methods.[8]

-

Richmond Sarpong: A prominent chemist and professor at the University of California, Berkeley, whose research group focuses on the synthesis of complex natural products and the development of new synthetic methods.[9]

The reagent is commercially available and is also referred to as MImC, Sarpong reagent, and N-Carbomethoxyimidazole.[1][5][6]

The Underlying Chemistry: Mechanism of Action

The high chemoselectivity of the Heller-Sarpong reagent lies in its unique mechanism of action. The proposed mechanism for esterification involves the in situ activation of the carboxylic acid.[2][3]

Proposed Mechanism of Esterification:

-

Protonation and Activation: The carboxylic acid protonates the imidazole ring of the MImC.

-

Nucleophilic Attack: The resulting carboxylate attacks the activated carbonyl carbon of the MImC.

-

Intermediate Formation: This leads to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The imidazole departs as a leaving group, and the alkyl group from the carbamate is transferred, forming the corresponding ester and releasing carbon dioxide.

This pathway avoids the need for harsh activating agents and is tolerant of a wide range of functional groups.

Caption: Proposed mechanism for esterification using the Heller-Sarpong reagent.

Applications in Organic Synthesis

The Heller-Sarpong reagent has demonstrated broad utility in the synthesis of esters and amides, particularly in contexts requiring high chemoselectivity.

Chemoselective Esterification

MImC is highly effective for the methylation of a wide array of carboxylic acids, including those found in amino acids, natural products, and other complex molecules.[3] The reaction conditions are generally mild, and the reagent tolerates various functional groups that might be incompatible with other esterification methods.[3]

Substrate Scope for Methylation with MImC:

| Entry | Substrate | Product | Yield (%) |

| 1 | 4-Bromophenylacetic acid | Methyl 4-bromophenylacetate | 93 |

| 2 | Boc-Gly-OH | Boc-Gly-OMe | 95 |

| 3 | Ibuprofen | Methyl ibuprofen | 91 |

| 4 | Ferulic acid | Methyl ferulate | 88 |

| 5 | Indole-3-carboxylic acid | Methyl indole-3-carboxylate | 85 |

| Yields are based on reported data and may vary depending on specific reaction conditions.[10] |

Chemoselective Amidation

Analogous to esterification, imidazole ureas, a related class of reagents developed by Heller and Sarpong, facilitate the direct conversion of carboxylic acids to amides, including Weinreb amides, with high chemoselectivity.[3]

Experimental Protocols

The following are general procedures for the synthesis of the Heller-Sarpong reagent and its application in esterification.

Synthesis of Methyl 1H-imidazole-1-carboxylate (MImC)

Materials:

-

Imidazole

-

Methyl chloroformate

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve imidazole in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add methyl chloroformate dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

General Esterification Procedure with MImC

Materials:

-

Carboxylic acid

-

Methyl 1H-imidazole-1-carboxylate (MImC)

-

Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid in acetonitrile or DMF, add MImC.

-

Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the desired ester.

For a detailed representative procedure, refer to the supporting information of the original publication by Heller and Sarpong.[10]

Caption: A generalized workflow for esterification using MImC.

Conclusion and Future Outlook

The Heller-Sarpong reagent and the associated methodology represent a significant contribution to the field of organic synthesis. Its high degree of chemoselectivity, operational simplicity, and the use of a relatively safe and stable reagent make it an invaluable tool for chemists in both academic and industrial settings. Future research in this area may focus on expanding the scope of these reagents to include a wider range of transformations and the development of catalytic versions of these reactions to further enhance their efficiency and sustainability.

References

- Vertex AI Search. (2025). Photoredox Catalysis with Pyridinium and Structurally Related Onium Salts: Sustainable Synthesis via Reactive Oxygen Species and Electron Transfer - Green Chemistry (RSC Publishing).

- Vertex AI Search. (2019).

- Vertex AI Search. (2025). Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer - Green Chemistry (RSC Publishing).

- Vertex AI Search. A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts.

- Vertex AI Search. (2011).

- Vertex AI Search. Reductive ring‐opening of pyridinium salts to afford imino amines....

- Vertex AI Search. (2025). Superoxide Radical Anion Triggered Dual Functionalization of Pyridine Through Degenerate Ring Transformation | CCS Chemistry - Chinese Chemical Society.

- Vertex AI Search. (2011). Reactivity and synthesis inspired by the Zincke ring-opening of pyridines - PubMed.

- Vertex AI Search. (2025). Photoinduced stereoselective reactions using pyridinium salts as radical precursors.

- Vertex AI Search. (2025).

-

Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

-

Organic Chemistry Portal. (n.d.). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Retrieved from [Link]

-

Heller, S. T., & Sarpong, R. (2010). Supporting Information for Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link]

-

Heller, S. T., & Sarpong, R. (2010). Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas. Organic Letters, 12(20), 4572–4575. [Link]

-

ResearchGate. (2011). ChemInform Abstract: Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link]

-

Loyola Marymount University. (n.d.). Stephen Heller - Scholars @ LMU. Retrieved from [Link]

-

Loyola Marymount University. (2010). Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas. [Link]

-

ExpertFile. (n.d.). Stephen Heller - View Profile & Connect | Loyola Marymount University. Retrieved from [Link]

-

The Sarpong Group. (n.d.). Former Members. Retrieved from [Link]

-

PubMed. (2021). Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

-

Heller & Richmond, LTD. (n.d.). Heller & Richmond, LTD. Retrieved from [Link]

-

Heller & Richmond, Ltd. (n.d.). Chicago Personal Injury Lawyers - Attorney & Staff Profiles. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas [organic-chemistry.org]

- 4. Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 甲基1H-咪唑-1-羧酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]

- 7. scholars.lmu.edu [scholars.lmu.edu]

- 8. Stephen Heller - View Profile & Connect | Loyola Marymount University [expertfile.com]

- 9. Former Members | The Sarpong Group [sarponggroup.com]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-depth Technical Guide to N-methoxy-N-methyl-1H-imidazole-1-carboxamide (CAS 862873-06-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N-methyl-1H-imidazole-1-carboxamide, registered under CAS number 862873-06-1, is a versatile chemical reagent that has garnered significant attention in the field of organic synthesis. Also known by its synonyms, WImC and the Heller-Sarpong reagent, this compound has proven to be a valuable tool, particularly in the chemoselective preparation of Weinreb amides from carboxylic acids.[1] The imidazole core is a common motif in a vast array of biologically active compounds, which has led to general interest in the potential applications of its derivatives in medicinal chemistry.[2] However, the primary and well-documented role of this compound lies in its utility as a synthetic intermediate.

This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and applications of this important reagent. It is designed to equip researchers and professionals in drug development and chemical synthesis with the critical knowledge required to effectively utilize this compound in their work.

Physicochemical Characteristics

A clear understanding of the physicochemical properties of a reagent is paramount for its successful application in experimental work. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 862873-06-1 | [3][4] |

| Molecular Formula | C₆H₉N₃O₂ | [5] |

| Molecular Weight | 155.15 g/mol | [5] |

| IUPAC Name | N-methoxy-N-methylimidazole-1-carboxamide | [5] |

| Synonyms | WImC, Heller-Sarpong reagent | [4][6] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.204 g/mL at 25 °C | [6] |

| Boiling Point | 75 °C at 0.15 mmHg | [3] |

| Refractive Index | n20/D 1.508 | [6] |

| SMILES | CON(C)C(=O)n1ccnc1 | [6] |

| InChI Key | DOQREVDTYAHWSN-UHFFFAOYSA-N | [6] |

Synthesis of this compound

The synthesis of this compound is a straightforward procedure that can be readily performed in a standard laboratory setting. The most common method involves the reaction of N,O-dimethylhydroxylamine hydrochloride with N,N'-carbonyldiimidazole (CDI).

Synthetic Workflow Diagram```dot

Caption: Proposed mechanism for Weinreb amide synthesis using WImC.

This pathway offers a significant advantage over traditional methods for ketone synthesis, which often suffer from over-addition of organometallic reagents to the ketone product, leading to the formation of tertiary alcohols. The Weinreb amide, once formed, reacts with organometallic reagents to generate a stable chelated intermediate that collapses to the desired ketone upon workup, thus preventing a second addition.

Applications in Research and Development

The application of this compound is predominantly in the realm of organic synthesis, where it serves as a key reagent for the preparation of Weinreb amides. These amides are versatile intermediates in the synthesis of a wide range of compounds, including ketones, aldehydes, and other complex molecules.

Key Applications:

-

Synthesis of Ketones and Aldehydes: Weinreb amides are most famously used to synthesize ketones and aldehydes from carboxylic acids. The reaction with Grignard or organolithium reagents followed by an aqueous workup provides the corresponding ketone in high yield.

-

Pharmaceutical Synthesis: The imidazole moiety is a common feature in many pharmaceuticals. [2]While this compound is primarily used as a building block, its derivatives are of interest in drug discovery. [3]It has been noted as a valuable intermediate in the synthesis of compounds targeting neurological disorders. [3]* Agrochemical Development: Similar to its role in pharmaceuticals, this reagent is also employed in the synthesis of novel agrochemicals. [3]

Biological Activity: An Area for Future Exploration

Therefore, while the structural motif of this compound suggests a potential for biological activity, this remains an underexplored area of research. Future investigations could involve screening this compound against various biological targets to uncover any potential therapeutic applications.

Conclusion

This compound (CAS 862873-06-1) is a highly effective and valuable reagent in modern organic synthesis. Its primary application as a precursor for the chemoselective synthesis of Weinreb amides has solidified its place in the synthetic chemist's toolkit. While its own biological properties are not yet well-defined, its role as a key intermediate in the construction of complex molecules, including potential pharmaceutical agents, underscores its importance in the broader landscape of drug discovery and development. This guide provides the foundational knowledge for researchers and scientists to confidently and effectively utilize this versatile compound in their synthetic endeavors.

References

-

Divers Pharmacological Significance of Imidazole Derivatives- A Review. (URL: [Link])

-

Understanding Chemical Intermediates: The Case of N,N-Diphenyl-1H-imidazole-1-carboxamide - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

This compound | C6H9N3O2 | CID 12185908. (URL: [Link])

-

Review of pharmacological effects of imidazole derivatives. (URL: [Link])

-

IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES - IJRAR.org. (URL: [Link])

-

This compound. (URL: [Link])

-

Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (URL: [Link])

-

This compound. (URL: [Link])

-

Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas - Organic Chemistry Portal. (URL: [Link])

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - NIH. (URL: [Link])

-

Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. (URL: [Link])

Sources

- 1. Design, synthesis, biological evaluation, and in silico studies of novel N -substituted-2-(3,4,5-trimethoxyphenyl)-1 H -benzo[ d ]imidazole-6-carboxam ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04492D [pubs.rsc.org]

- 2. ijrar.org [ijrar.org]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 862873-06-1: WImC | CymitQuimica [cymitquimica.com]

- 5. This compound | C6H9N3O2 | CID 12185908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound = 95 862873-06-1 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. Buy this compound | 862873-06-1 [smolecule.com]

An In-depth Technical Guide to the Stability and Degradation Profile of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Foreword: Understanding the Core Stability of a Versatile Reagent

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, a compound featuring both a Weinreb amide and an imidazole moiety, holds significant promise in various research and development sectors, including pharmaceutical and agricultural sciences.[1][2] Its utility as a synthetic intermediate is well-recognized.[3] However, a comprehensive understanding of its stability and degradation profile is paramount for ensuring its effective application, predicting its shelf-life, and identifying potential impurities that may arise during its synthesis, storage, and use. This guide provides a detailed examination of the inherent stability of this compound and its likely degradation pathways under various stress conditions. The insights presented herein are synthesized from established chemical principles and data on structurally related compounds, offering a predictive yet scientifically grounded perspective for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Features

This compound (C₆H₉N₃O₂) is a liquid at room temperature with a density of approximately 1.204 g/mL.[4] Its molecular structure is characterized by the presence of two key functional groups that dictate its reactivity and stability: the N-methoxy-N-methylamide (Weinreb amide) and the 1H-imidazole ring.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | [5] |

| Molecular Weight | 155.15 g/mol | [5] |

| Appearance | Liquid | |

| Density | 1.204 g/mL at 25 °C | |

| Refractive Index | n20/D 1.508 | |

| Storage Temperature | 2-8°C |

The Weinreb amide is known for its relative stability, particularly its resistance to over-addition by organometallic reagents, which is attributed to the formation of a stable chelated intermediate.[6][7] The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, can be susceptible to certain degradative processes, including oxidation and photodegradation.[8][9] The interplay of these two functional groups determines the overall stability profile of the molecule.

Forced Degradation Studies: A Predictive Analysis

A typical forced degradation study would involve the following conditions:

| Stress Condition | Typical Reagents and Conditions | Reference |

| Acid Hydrolysis | 0.1 N to 1 N HCl, room temperature to elevated temperatures | [14][15] |

| Base Hydrolysis | 0.1 N to 1 N NaOH, room temperature to elevated temperatures | [14][15] |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | [8][14] |

| Thermal Degradation | Elevated temperatures (e.g., 50-70°C) in solid state and in solution | [13][16] |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | [8][11] |

Hydrolytic Degradation

Acidic Conditions: Under acidic conditions, the primary site of hydrolytic attack is expected to be the carboxamide bond. While tertiary amides generally exhibit resistance to hydrolysis, the presence of the imidazole ring may influence this reactivity. The N-methoxy-N-methylamide itself is generally stable to mild acidic conditions. However, prolonged exposure to strong acids and elevated temperatures could lead to the cleavage of the amide bond, yielding 1H-imidazole and N-methoxy-N-methylcarbamic acid, which would likely decompose further.

Basic Conditions: The carbamate moiety of related compounds has been shown to be susceptible to basic hydrolysis.[8] Similarly, this compound is expected to undergo hydrolysis under basic conditions. The hydroxide ion would attack the carbonyl carbon of the carboxamide, leading to the formation of the imidazole anion and N-methoxy-N-methylcarbamic acid. The imidazole moiety itself is generally stable to basic conditions, although base-mediated autoxidation can occur in some cases.[8]

Oxidative Degradation

The imidazole ring is a known target for oxidative degradation.[8] In the presence of oxidizing agents like hydrogen peroxide, the imidazole moiety of this compound could be oxidized. Studies on other imidazole-containing compounds have shown that oxidation can lead to the formation of various degradation products, including those resulting from ring opening or the introduction of hydroxyl groups onto the ring.[8] The Weinreb amide portion of the molecule is generally considered stable to mild oxidative conditions.

Photodegradation

The imidazole moiety is also known to be sensitive to photodegradation.[8][9] Exposure to high-intensity light, particularly UV light, can lead to the formation of various degradation products. The specific photodegradation pathway can be complex and may involve radical mechanisms. For 2,4,5-triphenylimidazole derivatives, it has been shown that substitution on the imidazole nitrogen can influence photostability.[17] Therefore, it is highly probable that this compound will exhibit some degree of photodegradation upon exposure to light.

Thermal Degradation

N-Methoxy-N-methylamides are generally considered to be thermally stable compounds, often requiring distillation for purification.[7] However, the overall thermal stability of this compound will also depend on the imidazole moiety. While specific data is lacking, thermal degradation at elevated temperatures could potentially lead to the cleavage of the C-N bond connecting the imidazole ring to the carboxamide group. The degradation of some amides can be influenced by the presence of other functional groups and the overall molecular structure.[18][19][20]

Predicted Degradation Pathways

Based on the analysis of the functional groups, the following diagram illustrates the predicted primary degradation pathways for this compound under forced degradation conditions.

Caption: Predicted degradation pathways of this compound.

Analytical Methodologies for Stability Assessment

A robust stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[21][22]

Experimental Workflow for Stability Testing

The following diagram outlines a typical experimental workflow for conducting a forced degradation study and developing a stability-indicating method.

Caption: Workflow for forced degradation and stability-indicating method development.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be the primary tool for separating the parent compound from its degradation products.[21] Method development would involve optimizing the column chemistry, mobile phase composition (including pH and organic modifier), and gradient elution profile to achieve adequate resolution.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of degradation products. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, the molecular weights of the degradation products can be determined, providing crucial information for their structural elucidation.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of major degradation products, isolation of these impurities followed by NMR analysis is often necessary.[8][21]

Conclusion and Recommendations

This technical guide provides a comprehensive, albeit predictive, analysis of the stability and degradation profile of this compound. The molecule's stability is a composite of the robust Weinreb amide functionality and the more susceptible imidazole ring. The primary anticipated degradation pathways involve hydrolysis of the carboxamide bond under both acidic and basic conditions, and oxidation and photodegradation of the imidazole moiety.

For professionals working with this compound, it is recommended to:

-

Store the compound at the recommended temperature of 2-8°C and protect it from light to minimize degradation.

-

When using this compound in reactions, consider the pH of the reaction medium, as both acidic and basic conditions may lead to its degradation over time.

-

For applications requiring long-term stability, it is crucial to perform a formal stability study using a validated stability-indicating analytical method to confirm the predicted degradation profile and to establish an appropriate shelf-life.

By understanding these potential stability liabilities, researchers can better control the quality and performance of this compound in their applications.

References

-

Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429. [Link]

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3149-3157. [Link]

-

Organic Chemistry Portal. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]

-

ResearchGate. (2020). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. [Link]

-

Wang, Y., et al. (2019). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 7(18), 11396-11403. [Link]

-

ResearchGate. (2019). Biodegradability of imidazole structures. [Link]

-

Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2012). Forced Degradation – A Review. [Link]

-

PubChem. This compound. [Link]

-

Penn State Research Database. N-methoxy-n-methylamides as effective acylating agents. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

- Kim, Y., & Ahuja, S. (Eds.). (2005). Handbook of Stability Testing in Pharmaceutical Development. Springer.

-

Molecules. (2021). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

-

Separation Science. Analytical Techniques In Stability Testing. [Link]

-

Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

-

Trends in Analytical Chemistry. (2013). Stability-indicating methods for the determination of drugs in the presence of their degradation products. [Link]

-

Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

European Medicines Agency. (2013). Stability testing of existing active substances and related finished products. [Link]

-

Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. [Link]

-

ResearchGate. (2000). Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR). [Link]

-

IUCrData. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. [Link]

-

ResearchGate. (2009). Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. [Link]

-

MDPI. (2020). The Thermal Properties and Degradability of Chiral Polyester-Imides Based on Several l/d-Amino Acids. [Link]

-

Analytical Communications. (1998). Thermal degradation of ceramides as studied by mass spectrometry and vibrational spectroscopy. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. hurawalhi.com [hurawalhi.com]

- 3. School of Computing - Student Rooms | Virtual tour generated by Panotour [applications2.napier.ac.uk]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C6H9N3O2 | CID 12185908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biomedres.us [biomedres.us]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. benchchem.com [benchchem.com]

- 15. farabipharma.ir [farabipharma.ir]

- 16. Amine Thermal Degradation [bre.com]

- 17. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Thermal degradation of ceramides as studied by mass spectrometry and vibrational spectroscopy - Analytical Communications (RSC Publishing) [pubs.rsc.org]

- 21. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 22. chromatographyonline.com [chromatographyonline.com]

A Comprehensive Guide to N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: Nomenclature, Synthesis, and Applications

Abstract

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, a pivotal reagent in modern organic synthesis, has garnered significant attention for its role as a stable, versatile, and highly selective acylating agent. This technical guide provides an in-depth exploration of this compound, beginning with a comprehensive clarification of its nomenclature and various synonyms encountered in chemical literature. We delve into its physicochemical properties, explore its critical applications in the synthesis of Weinreb amides, chemoselective acylations, and its broader impact on pharmaceutical and agrochemical development. Furthermore, this document furnishes a detailed, field-proven protocol for its synthesis, complete with workflow visualizations to ensure reproducibility and safety. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this valuable synthetic building block.

Introduction: The Emergence of a Specialized Acylating Agent

In the landscape of organic chemistry, the ability to form carbon-carbon and carbon-heteroatom bonds with high precision is paramount. The synthesis of amides, esters, and ketones often requires carefully chosen reagents to avoid side reactions and ensure high yields, especially in the context of complex, multi-functionalized molecules. This compound has emerged as a superior reagent for such transformations. Its structure, featuring a Weinreb amide moiety attached to an imidazole ring, renders it an excellent electrophile that, upon reaction, releases the stable and weakly basic imidazole leaving group.

This unique reactivity profile makes it a go-to choice for the preparation of other N-methoxy-N-methylamides (Weinreb amides), which are celebrated intermediates in drug discovery due to their controlled reactivity towards organometallic reagents to furnish ketones. The reagent's utility extends to the chemoselective esterification and amidation of carboxylic acids, offering a mild and efficient alternative to harsher, less selective methods.[1] Its growing importance is evidenced by its application as a key intermediate in the synthesis of diverse molecular targets, ranging from pharmaceuticals for neurological disorders to advanced agrochemicals.[2][3]

Nomenclature and Identification: A Comprehensive Overview

Clarity in chemical communication is essential for reproducible science. This compound is known by several names in literature and commercial catalogs, which can be a source of confusion. This section aims to systematically catalog its various identifiers.

Primary IUPAC and Common Names

The formal IUPAC name for this compound is N-methoxy-N-methylimidazole-1-carboxamide .[4] However, it is frequently referred to by several synonyms in scientific literature and supplier databases. Among the most prevalent are:

-

Heller-Sarpong reagent : This name acknowledges the significant contributions of chemists Stephen T. Heller and Richmond Sarpong, whose research extensively developed the use of carbonylazoles for chemoselective acylation reactions.[1][5]

-

WImC : This abbreviation stands for W einreb Im idazole C arbamate, highlighting its structural features and functional class.

-

N-methoxy-N-methylcarbamoylimidazole : An alternative systematic name that is also commonly used.

Systematic and Commercial Identifiers

For unambiguous identification, a set of standardized identifiers is used globally. The following table summarizes these for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 862873-06-1 | [4][6][7][8][9] |

| Molecular Formula | C₆H₉N₃O₂ | [4][9][10][11] |

| Molecular Weight | 155.15 g/mol | [4] |

| InChI | 1S/C6H9N3O2/c1-8(11-2)6(10)9-4-3-7-5-9/h3-5H,1-2H3 | [4] |

| InChIKey | DOQREVDTYAHWSN-UHFFFAOYSA-N | [4][10] |

| SMILES | CON(C)C(=O)n1ccnc1 | [11] |

| EC Number | 695-597-3 | [4] |

| MDL Number | MFCD21608484 | [4] |

Visualization of Nomenclature

The following diagram illustrates the relationship between the core chemical structure and its most common identifiers.

Caption: Relationship between the structure and its names.

Physicochemical Properties

Understanding the physical properties of a reagent is crucial for its proper handling, storage, and use in reactions. This compound is typically supplied as a liquid.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow or lemon-gold colored oil/liquid | [6][12][13] |

| Purity | ≥95% | [6] |

| Density | 1.204 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.508 | |

| Storage Temperature | 2-8°C |

Key Applications in Synthetic Chemistry

The utility of this reagent stems from its ability to act as a potent, yet selective, acylating agent.

-

Preparation of Weinreb Amides and Cyanoformamides : Its primary application is as a precursor for other valuable synthetic intermediates. For instance, it reacts smoothly with trimethylsilyl cyanide to produce N-Methoxy-N-methylcyanoformamide.[12] This transformation showcases its role as a transferable N-methoxy-N-methylcarbamoyl group.

-

Chemoselective Esterification and Amidation : The Heller-Sarpong group demonstrated its efficacy in the direct conversion of carboxylic acids to esters and amides.[1] This method is particularly valuable for its mild conditions, which preserve sensitive functional groups that might not be compatible with traditional coupling agents or harsher conditions.

-

Synthesis of Ureas, Carbamates, and Thioureas : The reagent can be converted to carbamoylimidazolium iodides, which are themselves versatile intermediates that react with amines, alcohols, and thiols to form ureas, carbamates, and thioureas, respectively.

-

Pharmaceutical and Agrochemical Intermediate : The imidazole and Weinreb amide motifs are prevalent in bioactive molecules.[14] Consequently, this reagent serves as a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of effective pesticides and herbicides.[2][3]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a robust and verified procedure published in Organic Syntheses, providing a reliable method for the gram-scale preparation of the title compound.[12][13]

Principle of the Reaction

The synthesis involves the reaction of N,O-dimethylhydroxylamine hydrochloride with N,N'-carbonyldiimidazole (CDI). The hydroxylamine is first deprotonated in situ by sodium bicarbonate to form the free base, which then acts as a nucleophile, attacking a carbonyl group of CDI. This addition-elimination sequence releases one equivalent of imidazole, forming the desired product. The use of an ice bath is critical to control the exothermicity of the reaction and minimize side-product formation.

Materials and Reagents

-

N,O-Dimethylhydroxylamine hydrochloride

-

N,N'-Carbonyldiimidazole (CDI)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

-

1-L conical flask

-

500-mL separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup : To a 1-L conical flask equipped with a large magnetic stir bar, add N,O-dimethylhydroxylamine hydrochloride (20.0 g, 205 mmol, 1.0 equiv), ice (100 g), and saturated aqueous NaHCO₃ (100 mL).[12]

-

Cooling : Place the flask in an ice-water bath and stir the mixture vigorously until the internal temperature reaches 0 °C.

-

Addition of CDI : While maintaining vigorous stirring and a temperature of 0 °C, add N,N'-carbonyldiimidazole (CDI) (43.2 g, 267 mmol, 1.3 equiv) portion-wise over approximately 15 minutes.[12] Vigorous gas evolution (CO₂) will be observed.

-

Reaction Time : Continue stirring the mixture at 0 °C for 1 hour after the addition of CDI is complete.[12]

-

Workup - Extraction : Transfer the reaction mixture to a 500-mL separatory funnel. Extract the aqueous layer with dichloromethane (4 x 50 mL).[12]

-

Workup - Washing and Drying : Combine the organic extracts and wash them with brine (1 x 50 mL). Transfer the organic phase to a conical flask and dry over anhydrous Na₂SO₄ for 10-15 minutes.[12]

-

Isolation : Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (40 °C, ~430 mmHg).[12][13]

-

Final Purification : Place the resulting pale-yellow oil under high vacuum (~0.5 mmHg) for several hours to remove residual solvent, yielding the pure this compound (typically 92-94% yield).[12][13]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

The reagent is classified as a skin and eye irritant and may cause respiratory irritation.[4] Avoid inhalation and contact with skin and eyes.

-

The addition of CDI to the reaction mixture results in significant CO₂ evolution; ensure the vessel is not sealed.

Workflow Visualization

The diagram below outlines the key stages of the synthesis and purification process.

Caption: Synthesis workflow for the target compound.

Conclusion

This compound, also known as the Heller-Sarpong reagent or WImC, is a highly valuable and versatile tool in the arsenal of the modern synthetic chemist. Its well-defined reactivity, stability, and the mild conditions under which it operates make it an ideal choice for a range of acylation reactions. A clear understanding of its various synonyms and identifiers is crucial for navigating the chemical literature effectively. The robust synthesis protocol detailed herein provides a reliable pathway for its preparation, enabling researchers to access its synthetic potential for applications in drug discovery, agrochemical development, and beyond.

References

-

Nugent, J., & Schwartz, B. D. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

-

Chembly. (n.d.). This compound. Retrieved from [Link]

-

MOLBASE. (n.d.). 1H-Imidazole-1-carboxamide, N-methoxy-N-methyl-. Retrieved from [Link]

-

Chemspace. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-1H-imidazole-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Drug Design and Research. Retrieved from [Link]

Sources

- 1. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]

- 2. School of Computing - Student Rooms | Virtual tour generated by Panotour [applications2.napier.ac.uk]

- 3. hurawalhi.com [hurawalhi.com]

- 4. This compound | C6H9N3O2 | CID 12185908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 862873-06-1 | TCI Deutschland GmbH [tcichemicals.com]

- 7. 862873-06-1|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 1H-Imidazole-1-carboxamide, N-methoxy-N-methyl- price & availability - MOLBASE [molbase.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. PubChemLite - this compound (C6H9N3O2) [pubchemlite.lcsb.uni.lu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. orgsyn.org [orgsyn.org]

- 14. longdom.org [longdom.org]

A Spectroscopic Guide to N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: A Key Reagent for Modern Synthesis

Introduction: Unveiling the Spectroscopic Signature of a Versatile Reagent

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, also known by the trivial names Heller-Sarpong reagent or WImC, is a versatile compound increasingly utilized in pharmaceutical and chemical research.[1][2] Its significance lies in its role as a stable and effective precursor for the synthesis of Weinreb amides, which are crucial intermediates in the creation of complex molecules, including ketones, aldehydes, and various biologically active compounds.[3][4] The ability to reliably identify and confirm the purity of this reagent is paramount for the successful execution of these sensitive synthetic transformations.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify, characterize, and utilize this important synthetic building block.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the connectivity of atoms in this compound.

Caption: Molecular Structure of this compound

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | [5] |

| Molecular Weight | 155.15 g/mol | [5] |

| CAS Number | 862873-06-1 | [5] |

| Appearance | Colorless to pale yellow liquid |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC-MS instrument.

-

Gas Chromatography: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column (e.g., a non-polar column like DB-5ms). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact ionization at 70 eV). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 155, corresponding to the molecular weight of the compound.[5] The fragmentation pattern provides a unique fingerprint for the molecule.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 155 | Molecular Ion [M]⁺ |

| 124 | Loss of -OCH₃ |

| 96 | Loss of -N(CH₃)OCH₃ |

| 68 | Imidazole fragment |

| 58 | [N(CH₃)OCH₃]⁺ fragment |

Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron impact ionization.

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While publicly available experimental spectra are limited, a Certificate of Analysis from a commercial supplier confirms that the ¹H NMR spectrum conforms to the expected structure, indicating its use as a standard quality control method.[6]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Singlet | 1H | H-2 (Imidazole ring) |

| ~ 7.1 - 7.3 | Singlet | 1H | H-4 (Imidazole ring) |

| ~ 7.0 - 7.2 | Singlet | 1H | H-5 (Imidazole ring) |

| ~ 3.8 | Singlet | 3H | -OCH₃ |

| ~ 3.4 | Singlet | 3H | -NCH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C=O (Carboxamide) |

| ~ 138 | C-2 (Imidazole ring) |

| ~ 130 | C-4 (Imidazole ring) |

| ~ 117 | C-5 (Imidazole ring) |

| ~ 62 | -OCH₃ |

| ~ 35 | -NCH₃ |

Data Interpretation

The ¹H NMR spectrum is expected to show three distinct signals for the imidazole ring protons and two singlets for the N-methoxy and N-methyl groups. The ¹³C NMR spectrum will show the characteristic carbonyl carbon of the carboxamide group, along with the signals for the imidazole ring carbons and the two methyl groups. It is worth noting that in some N-alkoxy-N-alkyl amides, restricted rotation around the amide C-N bond can lead to the observation of rotamers, which may result in broadening or duplication of the N-methyl and N-methoxy signals at room temperature.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background Subtraction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~ 3100-3150 | Medium | C-H stretch (aromatic) |

| ~ 2940-2980 | Medium | C-H stretch (aliphatic, -CH₃) |

| ~ 1700-1720 | Strong | C=O stretch (amide) |

| ~ 1450-1550 | Medium-Strong | C=C and C=N stretch (imidazole ring) |

| ~ 1250-1350 | Strong | C-N stretch |

| ~ 1000-1100 | Strong | C-O stretch |

Data Interpretation

The most prominent feature in the IR spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxamide group. The presence of bands in the aromatic C-H stretching region and the fingerprint region corresponding to the imidazole ring vibrations, along with the C-H, C-N, and C-O stretching vibrations, will collectively confirm the presence of the key functional groups in the molecule.

Conclusion: A Reliable Spectroscopic Profile for a Key Synthetic Tool

The spectroscopic data presented in this guide provide a robust framework for the identification and quality assessment of this compound. The combination of mass spectrometry, NMR, and IR spectroscopy offers a comprehensive and orthogonal approach to confirming the structure and purity of this important reagent. By understanding and applying this spectroscopic information, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible synthetic outcomes.

References

-

Chem-Impex. This compound. [Link]

-

Isomerlab. This compound (WImC), CAS: 862873-06-1. [Link]

-

Organic Chemistry Portal. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. [Link]

-

PubChem. This compound. [Link]

-

Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

-

Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

-

Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

-

ARKAT USA. An efficient conversion of carboxylic acids into Weinreb amides. [Link]

-

Synthesis. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (WImC), CAS: 862873-06-1 [isomerlab.com]

- 3. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. This compound | C6H9N3O2 | CID 12185908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

A Theoretical and Computational Guide to the Heller-Sarpong Reagent: Unveiling the Source of a Unique Acylating Power

Abstract